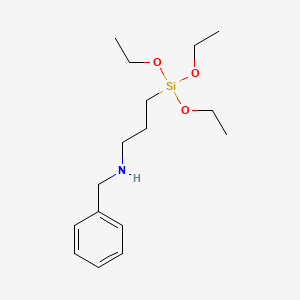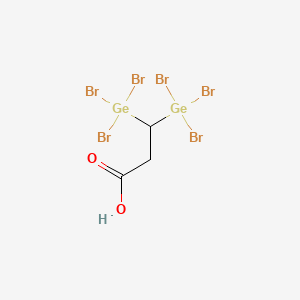
3-Butyn-1-ol, 4-(2-fluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyn-1-ol, 4-(2-fluorophenyl)- is an organic compound that features both an alkyne and an alcohol functional group. This compound is known for its unique chemical properties, which make it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-1-ol, 4-(2-fluorophenyl)- typically involves the reaction of 4-(2-fluorophenyl)-3-butyn-2-one with a suitable reducing agent. One common method is the reduction of the ketone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-Butyn-1-ol, 4-(2-fluorophenyl)- may involve catalytic hydrogenation of the corresponding alkyne using a palladium catalyst. This method allows for the efficient and scalable production of the compound under controlled conditions.
化学反応の分析
Types of Reactions
3-Butyn-1-ol, 4-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted derivatives
科学的研究の応用
3-Butyn-1-ol, 4-(2-fluorophenyl)- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Butyn-1-ol, 4-(2-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The presence of the alkyne and alcohol functional groups allows for diverse reactivity and the formation of multiple products.
類似化合物との比較
Similar Compounds
- 3-Butyn-1-ol
- 4-(2-Fluorophenyl)-3-butyn-2-one
- 2-Phenyl-3-butyn-2-ol
Uniqueness
3-Butyn-1-ol, 4-(2-fluorophenyl)- is unique due to the presence of both an alkyne and an alcohol functional group, as well as the fluorophenyl substituent. This combination of features imparts distinct chemical properties and reactivity, making it a valuable compound in various applications.
特性
CAS番号 |
92587-65-0 |
|---|---|
分子式 |
C10H9FO |
分子量 |
164.18 g/mol |
IUPAC名 |
4-(2-fluorophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H9FO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7,12H,4,8H2 |
InChIキー |
UCWXVNNXCKUEGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#CCCO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)
![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)

![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)

![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine](/img/structure/B14349130.png)

![2,2'-[[1,1'-Bi(cyclohexane)]-4,4'-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14349142.png)

![1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene](/img/structure/B14349144.png)
